molecular formula C8H12N4S B2853973 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine CAS No. 1557037-08-7

4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine

Cat. No. B2853973
CAS RN: 1557037-08-7
M. Wt: 196.27
InChI Key: POLYZHGXDQFBSI-UHFFFAOYSA-N
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Description

The compound “4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine” is a derivative of the 1,3,5-triazine family. Triazines are a class of nitrogen-containing heterocycles. The “4-(Cyclopropylmethyl)” and “6-(methylsulfanyl)” parts refer to the substituents on the triazine ring. Cyclopropyl is a three-membered ring structure, and methylsulfanyl refers to a sulfur atom bonded to a methyl group .


Molecular Structure Analysis

The triazine ring is planar and aromatic, with nitrogen and carbon atoms alternating in the ring. The cyclopropylmethyl and methylsulfanyl groups will be attached to the carbon atoms in the 4 and 6 positions of the triazine ring .


Chemical Reactions Analysis

Triazines can undergo reactions typical of aromatic compounds, such as electrophilic substitution. The reactivity of the compound can be influenced by the electron-donating or withdrawing nature of the substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the substituents and the triazine core. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .

Scientific Research Applications

For additional reading, you might find this preliminary study on the impact of large language models (LLMs) in scientific discovery interesting . It discusses the performance of GPT-4 (a state-of-the-art language model) across various scientific domains, including drug discovery and computational chemistry. Although not directly related to our compound, it highlights the broader context of LLMs in scientific research.

Wu, Lijun. “The Impact of Large Language Models on Scientific Discovery: A Preliminary Study Using GPT-4.” arXiv preprint arXiv:2311.07361 (2023). Link

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. Standard lab safety procedures should be followed when handling it. It’s also important to dispose of it according to local regulations .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promise in areas like pharmaceuticals, materials science, or agrochemicals, further studies could be conducted to optimize its properties and evaluate its effectiveness .

properties

IUPAC Name

4-(cyclopropylmethyl)-6-methylsulfanyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4S/c1-13-8-11-6(4-5-2-3-5)10-7(9)12-8/h5H,2-4H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLYZHGXDQFBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine

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